1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole

描述

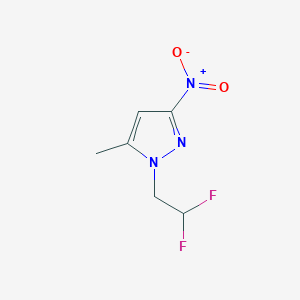

1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole (CAS: 1171611-51-0) is a fluorinated pyrazole derivative with a molecular formula of C₆H₇F₂N₃O₂ (molecular weight: 203.14 g/mol). It features a nitro group at position 3, a methyl group at position 5, and a 2,2-difluoroethyl substituent at position 1 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

属性

IUPAC Name |

1-(2,2-difluoroethyl)-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)9-10(4)3-5(7)8/h2,5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNBVVNDUYPAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrazole ring can be functionalized further.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate.

Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium phosphate.

Major Products Formed

Reduction: Formation of 1-(2,2-difluoroethyl)-5-methyl-3-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Coupling: Formation of biaryl pyrazoles or other functionalized pyrazoles.

科学研究应用

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

作用机制

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.

相似化合物的比较

Key Properties :

- Purity : ≥97% (commercial grade)

- Availability : Discontinued by suppliers such as CymitQuimica, though small quantities may be available via specialized vendors .

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Nitro Group (NO₂): The nitro group in the target compound is electron-withdrawing, enhancing electrophilic reactivity. This contrasts with amino-substituted analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole), where the electron-donating NH₂ group increases nucleophilicity .

- Fluorinated Substituents: The 2,2-difluoroethyl group improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., phenyl or methyl groups), making it favorable for blood-brain barrier penetration in CNS-targeted drugs .

- Sulfonamide vs. Nitro : Sulfonamide-containing derivatives (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonamide) exhibit distinct hydrogen-bonding capabilities, useful in enzyme inhibition, whereas nitro groups are more suited for redox-active applications .

生物活性

1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, chemical properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₆H₇F₂N₃O₂

- Molecular Weight : 191.14 g/mol

- CAS Number : 1171611-51-0

The presence of the difluoroethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets. The nitro group may participate in redox reactions, contributing to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate are often used to facilitate the nucleophilic substitution reaction.

Biological Activity

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including antimicrobial and anticancer properties. The specific activities of this compound have not been extensively documented in literature; however, related compounds have shown significant effects against various pathogens.

Antimicrobial Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against bacteria and fungi in vitro. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. The incorporation of nitro groups is believed to enhance these effects by generating reactive oxygen species (ROS) within tumor cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Mechanistic Insights :

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer (potential) |

| Celecoxib | Pyrazole derivative | Anti-inflammatory, Analgesic |

| Rimonabant | Pyrazole derivative | Appetite suppressant |

常见问题

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Enhances coupling efficiency |

| Solvent System | DMF:H₂O (4:1) | Stabilizes intermediates |

| Temperature | 80–100°C | Balances rate vs. decomposition |

Basic: What spectroscopic methods are effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., difluoroethyl group at N1, nitro group at C3) and confirms regiochemistry. For example, NOE experiments resolve steric interactions between substituents .

- IR Spectroscopy : Identifies nitro (1530–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₇H₈F₂N₃O₂) and detects fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and bond lengths, critical for structure-activity relationship (SAR) studies .

Advanced: How does the electronic influence of the difluoroethyl group affect the compound’s reactivity and interactions?

Answer:

The 2,2-difluoroethyl group exerts dual electronic effects:

- Electron-withdrawing nature (via C-F bonds) decreases electron density at N1, reducing susceptibility to electrophilic attacks at adjacent positions .

- Lipophilicity enhancement : Fluorine atoms increase logP, improving membrane permeability in biological assays .

- Steric effects : The difluoroethyl group’s tetrahedral geometry may hinder rotation, stabilizing specific conformations in protein-binding pockets (e.g., enzyme active sites) .

Experimental validation : Compare nitro-group reduction rates in difluoroethyl vs. non-fluorinated analogs using cyclic voltammetry or kinetic studies .

Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron deficiency may drive interactions with arginine residues in enzymes .

- Molecular Docking : Simulates binding poses in targets (e.g., Lp-PLA2 inhibitors) using software like AutoDock Vina. Focus on hydrogen bonding between the nitro group and catalytic residues (e.g., His434 in Lp-PLA2) .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize analogs for synthesis .

Q. Table 2: Computational Parameters for Docking

| Software | Target PDB Code | Key Interaction Identified |

|---|---|---|

| AutoDock Vina | 3FJW | Nitro group ↔ His434 (H-bond) |

| Schrödinger Glide | 5XTY | Difluoroethyl ↔ Hydrophobic pocket |

Advanced: Are there conflicting reports on the bioactivity of similar pyrazole derivatives, and how can they be resolved?

Answer:

Contradictions often arise from substituent positioning or assay variability . For example:

- Antifungal activity : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate shows higher activity than non-fluorinated analogs, but results vary across fungal strains due to efflux pump expression .

- SAR resolution : Systematic substitution studies (e.g., replacing nitro with cyano or methyl groups) clarify which moieties drive activity. Use isosteric replacements to isolate electronic vs. steric effects .

- Standardized assays : Re-evaluate conflicting data under uniform conditions (e.g., MIC protocols, mammalian cell cytotoxicity controls) .

Case Study : Inconsistent anticonvulsant data for 5-(benzo[d][1,3]dioxol-5-yl)pyrazoles were resolved by correlating logP values with blood-brain barrier penetration rates .

Advanced: How can regiochemical byproducts during synthesis be minimized or characterized?

Answer:

- Byproduct formation : Competing N1 vs. N2 alkylation can occur. Use bulky bases (e.g., K₃PO₄) to favor N1 substitution via steric control .

- Characterization : LC-MS/MS distinguishes isomers by unique fragmentation (e.g., m/z 122 for N1- vs. m/z 135 for N2-alkylated fragments).

- Reaction quenching : Rapid cooling post-reaction prevents equilibration between regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。